5'-O-DMT-2'-O-TBDMS-Ac-rC

Descripción

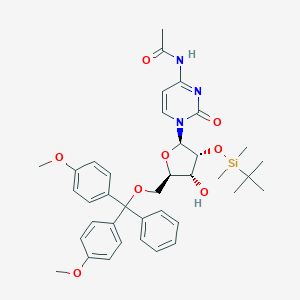

The artificial synthesis of ribonucleic acid (RNA) is a fundamental process in biotechnology and biomedical research, enabling the production of RNA molecules for a vast array of applications. The dominant method for this process is solid-phase phosphoramidite (B1245037) chemistry, a technique that builds RNA chains step-by-step on a solid support. rsc.org At the heart of this method are ribonucleoside building blocks, which are chemically modified versions of the natural nucleosides (adenosine, guanosine, cytidine (B196190), and uridine).

These building blocks, often in the form of phosphoramidites, are designed for controlled, sequential addition to a growing RNA strand. researchgate.net A key challenge in RNA synthesis, not present in DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar. This group must be chemically protected to prevent unwanted side reactions and to ensure that the chain is extended correctly via the 3'-hydroxyl group. atdbio.com The compound 5'-O-DMT-2'-O-TBDMS-N-Ac-cytidine is a quintessential example of such a protected building block, specifically for the incorporation of cytidine. medchemexpress.comchemicalbook.com

Structure

2D Structure

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRWPAYPCFTQHK-HYGOWAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456433 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121058-85-3 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Design and Chemical Reactivity of 5′ O Dmt 2′ O Tbdms N Ac Cytidine

Regioselective Functionalization for Precursor Synthesis

The creation of the 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine precursor involves a series of reactions aimed at selectively blocking reactive sites on the cytidine (B196190) nucleoside. This regioselective functionalization is critical for preventing unwanted side reactions during the subsequent steps of oligonucleotide synthesis. The primary sites of interest for protection are the hydroxyl groups on the ribose sugar and the exocyclic amino group on the cytosine base. rsc.org

Ribonucleosides like cytidine have three hydroxyl groups: a primary 5'-hydroxyl and secondary 2'- and 3'-hydroxyls. To build an oligonucleotide chain in the desired 3' to 5' direction, these hydroxyl groups must be selectively protected.

5'-O-Dimethoxytrityl (DMT) Protection: The 5'-hydroxyl group is the most reactive of the three due to its primary nature and is typically protected first. The 4,4'-dimethoxytrityl (DMT) group is overwhelmingly the protecting group of choice for this position. rsc.org It is introduced by reacting the nucleoside with DMT-chloride in the presence of a base like pyridine. The DMT group offers several advantages: it is acid-labile, allowing for its easy removal with a weak acid to free up the 5'-OH for the next coupling step, and its bulky, lipophilic nature increases the solubility of the protected nucleoside in the organic solvents used during synthesis. libretexts.orgatdbio.com The orange-colored trityl cation released upon deprotection also provides a convenient method for spectrophotometrically monitoring the efficiency of each coupling cycle.

2'-O-tert-Butyldimethylsilyl (TBDMS) Protection: Differentiating between the 2'- and 3'-hydroxyl groups is a significant challenge in RNA synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl position. libretexts.org The selective silylation of the 2'-OH over the 3'-OH can be challenging, often resulting in a mixture of 2'- and 3'-O-TBDMS isomers that require chromatographic separation. atdbio.comnih.gov However, methods utilizing organocatalysts have been developed to achieve high regioselectivity for the 2'-position, yielding the desired N⁴-Acetyl-2′-O-TBDMS-5′-O-DMTr-cytidine in high yields (e.g., 95.5%) and selectivity (e.g., 2′:3′ ratio of 98.8:1.2). nih.gov The TBDMS group is stable under the acidic conditions used to remove the 5'-DMT group and the basic conditions used for phosphoramidite (B1245037) chemistry, but it can be selectively removed at the end of the synthesis using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org

| Protecting Group | Target Functional Group | Reagent | Key Characteristics |

| DMT (Dimethoxytrityl) | 5'-Hydroxyl | DMT-Chloride | Acid-labile; bulky; allows for monitoring of coupling efficiency. rsc.orglibretexts.org |

| TBDMS (tert-Butyldimethylsilyl) | 2'-Hydroxyl | TBDMS-Chloride | Fluoride-labile; stable to acid and base; provides steric hindrance. libretexts.orgcygnustechnologies.com |

The exocyclic amino group (N⁴) of the cytosine base is nucleophilic and must be protected to prevent it from reacting with the activated phosphoramidite monomers during the coupling steps. rsc.orgatdbio.com The acetyl (Ac) group is a common choice for protecting the N⁴ position of cytidine. atdbio.comwikipedia.org It is introduced via acylation, for instance, by treating the partially protected nucleoside with acetic anhydride (B1165640). tandfonline.com

The use of an acetyl group on cytosine is particularly advantageous during the final deprotection step. glenresearch.com When stronger bases like aqueous methylamine (B109427) are used to remove other protecting groups, there is a risk of a transamidation side reaction if a benzoyl (Bz) group is used on cytosine. atdbio.comglenresearch.com However, the acetyl group hydrolyzes very rapidly under these conditions, effectively eliminating this unwanted side reaction and ensuring the integrity of the final oligonucleotide product. atdbio.comglenresearch.com

Phosphoramidite Formation and Activation Mechanisms

With the hydroxyl and amino groups appropriately protected, the final step in preparing the monomer for synthesis is the introduction of a reactive phosphorus group at the 3'-hydroxyl position. This converts the stable, protected nucleoside into a highly reactive phosphoramidite building block.

The process of converting the 3'-hydroxyl group into a phosphoramidite is known as phosphitylation. The fully protected nucleoside, 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine, is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in an anhydrous solvent like dichloromethane (B109758). umich.eduacs.org The reaction is carried out in the presence of a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylimidazole. umich.eduacs.org This reaction yields the desired 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine 3′-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite).

This phosphoramidite monomer is stable enough to be stored as a dry solid but becomes highly reactive upon activation. atdbio.com The diisopropylamino group is an excellent leaving group upon protonation, and the 2-cyanoethyl group protects the phosphate (B84403), which is itself base-labile and can be removed under mild basic conditions at the end of the synthesis. atdbio.comwikipedia.org

During solid-phase oligonucleotide synthesis, the phosphoramidite monomer does not react directly with the free 5'-hydroxyl of the growing chain. An activator is required to initiate the coupling reaction. psu.edu Activators are weakly acidic compounds that play a dual role in the reaction mechanism. psu.eduglenresearch.com

Protonation: The activator first protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite. This transforms the amino group into a good leaving group. atdbio.comglenresearch.com

Nucleophilic Catalysis: The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive intermediate, such as a tetrazolyl-phosphoramidite. psu.eduglenresearch.comoup.com

This activated intermediate is then rapidly attacked by the nucleophilic 5'-hydroxyl group of the support-bound oligonucleotide, forming the desired phosphite (B83602) triester linkage and completing the coupling step. atdbio.comoup.com While 1H-tetrazole has historically been the most common activator, others like 4,5-dicyanoimidazole (B129182) (DCI) have gained popularity due to their higher solubility in acetonitrile (B52724) and ability to increase coupling rates, presumably due to enhanced nucleophilicity. glenresearch.comoup.com

| Activator | pKa | Key Features |

| 1H-Tetrazole | 4.9 | Standard activator; limited solubility can be an issue. glenresearch.com |

| 5-Ethylthio-1H-tetrazole | 4.2 | More acidic than tetrazole, leading to faster detritylation. oup.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole but more nucleophilic; highly soluble. glenresearch.comoup.com |

Orthogonal Deprotection Strategies

Orthogonal protection is a fundamental strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others by using specific reaction conditions for each. wikipedia.org The synthesis of RNA using 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine phosphoramidite relies on a carefully orchestrated orthogonal deprotection scheme to yield the final, unmodified oligonucleotide.

The deprotection sequence typically occurs after the full-length RNA has been assembled on the solid support and involves several steps:

Cleavage and Base/Phosphate Deprotection: The process is initiated by treating the solid support with a basic solution. A mixture of aqueous ammonia (B1221849) and methylamine (AMA) is common. glenresearch.com This single step accomplishes three things:

Cyanoethyl Group Removal: The β-cyanoethyl groups are removed from the phosphate backbone via a β-elimination reaction. atdbio.com

N-Acetyl Group Removal: The acetyl protecting group on the cytosine base is rapidly hydrolyzed. atdbio.comglenresearch.com

Cleavage from Support: The ester linkage holding the oligonucleotide to the solid support is cleaved, releasing the RNA into the solution.

2'-Hydroxyl Deprotection: The resulting RNA molecule is still protected at the 2'-hydroxyl positions with TBDMS groups. These are removed by treatment with a fluoride ion source. libretexts.org Triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetra-n-butylammonium fluoride (TBAF) are commonly used for this desilylation step.

5'-Hydroxyl Deprotection (if applicable): The 5'-DMT group is typically removed at the beginning of each synthesis cycle using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an organic solvent. atdbio.com If the final oligonucleotide is desired with the DMT group on (for purification purposes, known as "Trityl-On" purification), this final deprotection is performed after purification.

This multi-step process ensures that each protecting group is removed at the appropriate stage without damaging the sensitive RNA molecule.

| Protecting Group | Chemical Reagent for Removal | Lability | Stage of Removal |

| DMT (on 5'-OH) | Dilute Trichloroacetic/Dichloroacetic Acid | Acid-Labile | Start of each synthesis cycle. atdbio.com |

| Cyanoethyl (on phosphate) | Aqueous Ammonia/Methylamine (AMA) | Base-Labile | Final deprotection step (post-synthesis). atdbio.com |

| Acetyl (on N⁴-cytosine) | Aqueous Ammonia/Methylamine (AMA) | Base-Labile | Final deprotection step (post-synthesis). atdbio.comglenresearch.com |

| TBDMS (on 2'-OH) | Tetra-n-butylammonium Fluoride (TBAF) | Fluoride-Labile | Final deprotection step, after base treatment. libretexts.org |

Acid-Labile 5'-O-Dimethoxytrityl Group Removal

The 5'-O-dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group widely used for the 5'-hydroxyl function of nucleosides in oligonucleotide synthesis. libretexts.orgumich.edu Its primary role is to prevent unwanted reactions at the 5'-position during the phosphoramidite coupling step.

The removal of the DMT group, a process known as detritylation, is typically the first step in each cycle of solid-phase oligonucleotide synthesis. harvard.edubiomers.net This is accomplished by treating the support-bound oligonucleotide with a mild protic acid. The most commonly used reagent for this purpose is dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane. harvard.eduumich.edu The reaction is rapid, usually completed within minutes. The resulting trityl cation is brightly colored, which allows for the convenient monitoring of the coupling efficiency of the previous cycle. harvard.edu

An alternative acid that can be employed is trichloroacetic acid. The general conditions for DMT group removal are presented in the table below.

Table 1: Conditions for Acid-Labile 5'-O-DMT Group Removal

| Reagent | Concentration | Solvent | Time |

|---|---|---|---|

| Dichloroacetic Acid (DCA) | 2-3% | Dichloromethane | 1-3 min |

It is crucial to ensure complete removal of the acidic solution before the subsequent coupling step to prevent premature detritylation of the incoming phosphoramidite monomer. umich.edu

Fluoride-Mediated 2'-O-TBDMS Cleavage

The 2'-O-tert-butyldimethylsilyl (TBDMS) group is a sterically hindered silyl (B83357) ether that protects the 2'-hydroxyl group of the ribose sugar. umich.edu This protection is vital to prevent side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages during RNA synthesis. harvard.edu The TBDMS group is stable to the acidic and basic conditions used for the removal of the DMT and acyl protecting groups, respectively, demonstrating its orthogonal nature. umich.eduglenresearch.com

Cleavage of the 2'-O-TBDMS group is achieved using a fluoride ion source. The most common reagent for this deprotection step is tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent such as tetrahydrofuran (B95107) (THF). glenresearch.com The reaction is typically carried out at room temperature, although gentle heating may be applied to expedite the process.

Another effective reagent for desilylation is triethylamine trihydrofluoride (TEA·3HF). umich.edu This reagent is often preferred as it is less basic than TBAF, which can sometimes lead to side reactions. The conditions for fluoride-mediated cleavage are summarized in the table below.

Table 2: Conditions for Fluoride-Mediated 2'-O-TBDMS Cleavage

| Reagent | Concentration | Solvent | Temperature | Time |

|---|---|---|---|---|

| Tetrabutylammonium Fluoride (TBAF) | 1 M | Tetrahydrofuran (THF) | Room Temperature - 55°C | 4-24 hours |

The choice of reagent and conditions can be influenced by the specific sequence and modifications of the RNA oligonucleotide.

Base-Labile N4-Acetyl Group Removal and Stability Considerations

The N4-acetyl group serves to protect the exocyclic amine of the cytidine base during oligonucleotide synthesis. oup.com This prevents the amine from participating in unwanted side reactions during the phosphitylation and coupling steps. The acetyl group is a common acyl-type protecting group used for cytosine and adenine.

Removal of the N4-acetyl group is typically achieved under basic conditions, often concurrently with the cleavage of the oligonucleotide from the solid support and the removal of the phosphate protecting groups. harvard.edu The standard method involves treatment with concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA). nih.gov

Table 3: Conditions for Base-Labile N4-Acetyl Group Removal

| Reagent | Temperature | Time |

|---|---|---|

| Aqueous Ammonia (NH₄OH) | 55°C | 8-12 hours |

While the N4-acetyl group is generally stable throughout the synthesis, its lability to basic conditions requires careful consideration. Prolonged exposure to strong bases or elevated temperatures can potentially lead to modifications of the nucleobase. rsc.org For sensitive oligonucleotides, milder deprotection conditions, such as using potassium carbonate in methanol, may be employed, although this is more common for "ultra-mild" protecting group strategies. nih.gov The N4-acetyl group on cytidine has been shown to be more stable than the corresponding benzoyl group in preventing transamination when using methylamine for deprotection. rsc.org The stability of N4-acetylcytidine is an important factor, as this modification is found in natural RNA and can influence duplex stability. nih.govacs.org

Solid Phase Oligoribonucleotide Synthesis Utilizing 5′ O Dmt 2′ O Tbdms N Ac Cytidine Monomer

Automated Synthesis Cycle Implementation

The automated synthesis of RNA using 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine phosphoramidite (B1245037) follows a well-established four-step cycle that is repeated for each nucleotide addition. nih.gov This cycle includes detritylation, coupling, capping, and oxidation (or sulfurization). Each step is critical for achieving high yield and purity of the final oligoribonucleotide. The process begins with the first nucleoside anchored to a solid support, typically controlled-pore glass (CPG).

Detritylation Step Optimization

The initial step in each synthesis cycle is the removal of the acid-labile 5'-O-DMT protecting group to expose the 5'-hydroxyl group for the subsequent coupling reaction. biosearchtech.com This is typically achieved by treating the support-bound oligonucleotide with a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) or toluene. biosearchtech.comnih.govrsc.org

Optimization of this step is crucial. While RNA is generally less susceptible to the acid-catalyzed depurination that can affect DNA synthesis, prolonged exposure to acid can still lead to side reactions. biosearchtech.comcytivalifesciences.com.cn The goal is to achieve complete and rapid detritylation while minimizing contact time. Research has shown that using milder acids like DCA or reducing the concentration and delivery time of stronger acids like TCA can be beneficial, especially for longer oligonucleotides. biosearchtech.com For instance, studies on DNA synthesis, which shares the same detritylation chemistry, have demonstrated that reducing the acid delivery time from 110 seconds to as short as 10 seconds does not always compromise the yield of the full-length product significantly. biosearchtech.com The efficiency of the detritylation step is often monitored in real-time by measuring the absorbance of the released orange-colored DMT cation.

Table 1: Detritylation Reagents and Conditions

| Parameter | Reagent/Condition | Purpose & Considerations | Citation |

|---|---|---|---|

| Acid Reagent | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) | Removes the 5'-DMT group. DCA is milder, reducing depurination risk. TCA is stronger and allows for faster reactions. | biosearchtech.com |

| Acid Concentration | 3-10% in an inert solvent (e.g., Toluene) | Higher concentrations can speed up the reaction but increase the risk of side reactions. An increase from 3% to 5% has been used to shorten the step. | rsc.orgcytivalifesciences.com.cn |

| Contact Time | 10 - 110 seconds | Minimized to reduce acid exposure and prevent side reactions like depurination. Can be alternated with wash steps. | biosearchtech.com |

Coupling Efficiency and Steric Hindrance Effects of 2'-O-TBDMS

Following detritylation and a washing step, the 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine phosphoramidite is introduced along with an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 1H-tetrazole. mdpi.comumich.edu The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing RNA chain.

A key factor influencing the efficiency of this step is the nature of the 2'-hydroxyl protecting group. The tert-butyldimethylsilyl (TBDMS) group is widely used but is known for its significant steric bulk. atdbio.com This steric hindrance can impede the approach of the phosphoramidite to the growing chain, resulting in lower coupling efficiencies and requiring longer coupling times compared to monomers with smaller 2'-protecting groups like the triisopropylsilyloxymethyl (TOM) group. mdpi.comumich.eduglenresearch.com To achieve high stepwise yields (typically >98%), coupling times for TBDMS-protected monomers are often extended, for example, to 12 minutes in some protocols. nih.govnih.gov The choice of activator is also critical, with more acidic activators generally leading to faster coupling rates. mdpi.com

Table 2: Comparison of 2'-O-Protecting Groups

| Protecting Group | Key Feature | Impact on Coupling | Citation |

|---|---|---|---|

| TBDMS | High steric hindrance | Reduced coupling efficiency; requires longer coupling times. | atdbio.comumich.eduglenresearch.com |

| TOM | Lower steric hindrance | Higher coupling efficiency; allows for shorter coupling times. | mdpi.comumich.eduglenresearch.com |

Capping and Oxidation/Sulfurization Protocols

After the coupling reaction, a small percentage of the 5'-hydroxyl groups on the growing chains may remain unreacted. To prevent these from reacting in subsequent cycles and forming deletion mutants (n-1 sequences), they are permanently blocked in a "capping" step. umich.edu This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. oup.com

The newly formed internucleotide linkage is a phosphite (B83602) triester, which is unstable under the acidic conditions of the subsequent detritylation step. Therefore, it must be converted to a more stable P(V) species. The most common conversion is an oxidation step, which uses a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water to create a natural phosphodiester linkage. nih.govoup.com

Alternatively, for applications requiring nuclease resistance, a phosphorothioate (B77711) linkage can be introduced. This is achieved through a sulfurization step, which replaces oxidation in the cycle. Reagents such as 3-ethoxy-1,2,4-dithiazolidine-5-one (EDITH) or other sulfur-transfer reagents are used. nih.gov The sulfurization reaction is generally slower than oxidation and requires extended reaction times to achieve high efficiency. nih.govglenresearch.com For TBDMS-protected monomers, sulfurization times of up to 360 seconds (6 minutes) have been shown to result in coupling efficiencies approaching 99%. glenresearch.com

Solid Support Chemistry and Linkage

The entire process of solid-phase synthesis is predicated on the initial anchoring of the first nucleoside to an insoluble support. The most commonly used support for oligonucleotide synthesis is controlled-pore glass (CPG), which offers a rigid matrix with a defined pore structure that allows for the free flow of reagents. google.com

The nucleoside is attached to the support via a linker arm, which is cleaved at the end of the synthesis to release the oligoribonucleotide. A common choice is a succinyl linker, which attaches the 3'-hydroxyl group of the first nucleoside to the long-chain alkylamine (LCAA) surface of the CPG. umich.edu This results in an ester bond that is labile to the basic conditions used in the final deprotection step.

The choice of linker can influence the efficiency of the final cleavage step. For instance, the hydroquinone-O,O'-diacetic acid (Q-linker) has been developed as an alternative to the succinyl linker. It is more labile under basic conditions, allowing for significantly faster cleavage of the synthesized RNA from the support, which is particularly advantageous as the 2'-O-TBDMS group can sterically hinder this process. glenresearch.com

Post-Synthetic Processing and Purification Methodologies

Once the automated synthesis is complete, the support-bound oligoribonucleotide is fully protected. A multi-step process is then required to remove all protecting groups and cleave the RNA chain from the solid support. emeraldcloudlab.comnih.gov

Cleavage from Solid Support

The first step in post-synthetic processing is the cleavage of the oligoribonucleotide from the CPG support and the removal of the base-labile protecting groups. This includes the cyanoethyl groups on the phosphate (B84403) backbone and the N-acetyl group on the cytidine (B196190) bases. This is typically accomplished by treating the solid support with a basic solution. emeraldcloudlab.com

For RNA protected with 2'-O-TBDMS groups, the choice of base and conditions is critical. Standard ammonolysis used in DNA synthesis can cause premature removal of the TBDMS group, leading to cleavage of the RNA backbone under the basic conditions. glenresearch.com To circumvent this, milder deprotection cocktails have been developed, such as a mixture of aqueous ammonia (B1221849) and ethanol (B145695) or, more commonly, a solution of aqueous methylamine (B109427) (AMA) or a mixture of ethanolic methylamine and aqueous ammonia. umich.edu These conditions effectively cleave the succinyl linker and remove the base and phosphate protecting groups while minimizing the loss of the 2'-O-TBDMS group. glenresearch.com The final removal of the TBDMS groups is then carried out in a separate step using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF). cytivalifesciences.com.cnglenresearch.com

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine | 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-N4-acetylcytidine |

| CPG | Controlled-Pore Glass |

| TCA | Trichloroacetic Acid |

| DCA | Dichloroacetic Acid |

| ETT | 5-Ethylthio-1H-tetrazole |

| TOM | Triisopropylsilyloxymethyl |

| EDITH | 3-Ethoxy-1,2,4-dithiazolidine-5-one |

| Q-linker | Hydroquinone-O,O'-diacetic acid linker |

| AMA | Aqueous Methylamine |

| TEA·3HF | Triethylamine Trihydrofluoride |

Global Protecting Group Deacetylation and Desilylation

Following the successful solid-phase synthesis of an oligoribonucleotide utilizing the 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine monomer, a critical multi-step deprotection process is required to yield the final, functional RNA molecule. This global deprotection strategy involves the sequential removal of various protecting groups from the nucleobase, the phosphate backbone, and the 2′-hydroxyl position of the ribose sugar. The process is meticulously designed to ensure the integrity of the phosphodiester linkages and the sensitive RNA molecule. rsc.orgglenresearch.com

The deprotection is typically carried out in two distinct major steps:

Step 1: Base and Phosphate Deprotection (and Cleavage from Solid Support)

The initial step involves the removal of the acyl protecting groups from the exocyclic amines of the nucleobases, such as the N-acetyl (Ac) group on cytidine, and the cyanoethyl groups from the phosphate backbone. rsc.orgumich.edu This is accomplished by treating the solid support-bound oligonucleotide with a basic solution. A common and highly effective method uses a mixture of aqueous methylamine (MA) or concentrated ammonium (B1175870) hydroxide. umich.eduoup.com This treatment not only removes the base and phosphate protecting groups but also cleaves the oligoribonucleotide from the controlled pore glass (CPG) solid support. nih.gov For N-acetyl protected cytidine, methylamine is particularly effective and can significantly reduce deprotection times compared to ammonium hydroxide. researchgate.net The choice of reagent and conditions is crucial to prevent base modifications; for instance, using acetyl protection for cytidine is preferred over benzoyl protection when using methylamine to avoid transamination. researchgate.net

Step 2: 2′-Hydroxyl Group Desilylation

After the removal of the base-labile protecting groups and cleavage from the support, the crude oligoribonucleotide solution is evaporated to dryness. The next crucial step is the removal of the tert-butyldimethylsilyl (TBDMS) group from the 2′-hydroxyl position of each ribonucleotide residue. oup.com This process, known as desilylation, requires a source of fluoride ions. atdbio.com

Several reagents are commonly employed for this purpose:

Triethylamine trihydrofluoride (TEA·3HF): Often used in a solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO), this reagent effectively removes the TBDMS group. oup.comyale.edu The reaction is typically heated to around 65°C for a few hours to ensure complete deprotection. yale.edu

Tetrabutylammonium fluoride (TBAF): Usually in a tetrahydrofuran (THF) solution, TBAF is another standard reagent for desilylation. atdbio.comnih.gov However, reactions with TBAF can be slower and are sensitive to water content. oup.com

Ammonium Fluoride (NH₄F): More recently, aqueous ammonium fluoride has been introduced as a safer, milder, and more cost-effective alternative to the hazardous TEA·3HF, providing efficient desilylation. acs.org

The successful completion of these deprotection steps results in a crude solution containing the full-length oligoribonucleotide, along with truncated sequences (failure sequences) and small molecule impurities from the cleavage and deprotection reagents. labcluster.com This mixture must then undergo rigorous purification.

| Deprotection Step | Primary Goal | Common Reagents | Typical Conditions | Reference |

| Base/Phosphate Deprotection & Cleavage | Removal of N-acetyl (cytidine) and other base protecting groups; Removal of cyanoethyl phosphate groups; Cleavage from solid support. | Aqueous Methylamine (40%); Ammonium Hydroxide/Ethanol (3:1 v/v). | 65°C for 10-30 minutes (aq. MA); Room temperature for several hours (NH₄OH/EtOH). | umich.edu |

| 2'-O-TBDMS Desilylation | Removal of the tert-butyldimethylsilyl group from the 2'-hydroxyl position. | Triethylamine trihydrofluoride (TEA·3HF); Tetrabutylammonium fluoride (TBAF); Aqueous Ammonium Fluoride (NH₄F). | 65°C for 1.5-2.5 hours (TEA·3HF); Room temperature for 8-24 hours (TBAF). | oup.comyale.eduacs.org |

Purification Techniques for Modified Oligoribonucleotides

After global deprotection, purification is essential to isolate the desired full-length modified oligoribonucleotide from a mixture of contaminants. genscript.com The primary goal is to remove shorter, "failure" sequences (n-1, n-2 mers) that result from incomplete coupling at each step of the synthesis, as well as any remaining chemical by-products. labcluster.comgenscript.com The choice of purification method depends on the length of the oligonucleotide, the nature of any modifications, the quantity required, and the desired final purity level. generi-biotech.com

Desalting For all synthesized oligonucleotides, a basic desalting step is performed to remove residual salts and small molecule impurities from the deprotection steps. labcluster.comthermofisher.com This is often achieved using size-exclusion chromatography (e.g., with G-25 resins) or ethanol precipitation. thermofisher.com For many non-critical applications involving short oligos (≤35 bases), desalting may be sufficient. labcluster.com

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful and widely used technique for purifying synthetic oligonucleotides, offering high resolution and purity. thermofisher.comatdbio.com Two primary modes are used:

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. atdbio.com The crude oligonucleotide mixture is loaded onto a column with a hydrophobic stationary phase (e.g., C8 or C18). Separation is achieved by eluting with an increasing gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer. atdbio.com

DMT-ON Purification: A highly effective strategy for oligonucleotides synthesized with the 5′-O-DMT monomer is "DMT-on" purification. The hydrophobic 5'-dimethoxytrityl (DMT) group is intentionally left on the full-length product after synthesis and cleavage. This large, hydrophobic handle causes the desired full-length oligonucleotide to be retained much more strongly on the RP-HPLC column than the uncapped, DMT-less failure sequences. atdbio.com After the failure sequences are washed away, the purified DMT-on oligonucleotide is eluted and then treated with a mild acid to remove the DMT group. This method provides excellent separation and high purity, especially for longer oligonucleotides. atdbio.com

RP-HPLC is also well-suited for purifying oligonucleotides containing other hydrophobic modifications, such as fluorescent dyes. thermofisher.com

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the net negative charge of their phosphodiester backbone. genscript.com The separation is based on the number of phosphate groups, meaning it separates primarily by length. labcluster.com A salt gradient (e.g., sodium chloride) is used to elute the oligonucleotides from a positively charged stationary phase, with longer oligonucleotides (having more phosphate groups) eluting at higher salt concentrations. genscript.com AEX-HPLC provides excellent resolution for shorter oligos (up to ~40-mers) and is particularly useful for resolving sequences that may have secondary structures. labcluster.comatdbio.com

Polyacrylamide Gel Electrophoresis (PAGE) Denaturing PAGE separates oligonucleotides based on size with single-nucleotide resolution. The crude sample is run on a polyacrylamide gel containing a denaturant like urea (B33335) to prevent secondary structure formation. The band corresponding to the full-length product is excised from the gel, and the oligonucleotide is then extracted and desalted. genscript.com PAGE is considered the gold standard for achieving the highest purity, especially for long oligonucleotides or those intended for demanding applications like crystallography or in vivo studies. neb.com

| Purification Technique | Principle of Separation | Primary Advantages | Common Applications/Suitability | Reference |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Excellent for DMT-on strategy; good for oligos with hydrophobic labels; rapid and scalable. | Purification of short to medium-length oligos (<40 bases), especially modified ones. | thermofisher.comatdbio.com |

| Anion-Exchange HPLC (AEX-HPLC) | Net Negative Charge (Length) | Excellent resolution for smaller quantities; good for resolving secondary structures. | Purification of shorter oligos (<40-mers); complementary to RP-HPLC. | labcluster.comatdbio.comgenscript.com |

| Denaturing PAGE | Size (Length) | Highest resolution and purity; single-nucleotide resolution. | Demanding applications requiring very high purity; purification of long oligonucleotides. | genscript.comneb.com |

Advanced Methodologies and Enzymatic Approaches for Incorporating Cytidine Derivatives

Post-Synthetic Oligoribonucleotide Functionalization Strategies

Post-synthetic modification is an approach where a precursor oligonucleotide containing a reactive or "convertible" nucleoside is first synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. Subsequent chemical reactions are then performed on the full-length oligonucleotide to introduce the desired modification. This strategy is particularly useful for incorporating modifications that are incompatible with the conditions of automated oligonucleotide synthesis.

The C5 position of cytidine (B196190) is a common target for modification as it resides in the major groove of the DNA/RNA helix and is less likely to interfere with base pairing than modifications at other positions. google.com The phosphoramidite 5'-O-DMT-2'-O-TBDMS-N-Ac-cytidine can be used to create precursor RNA molecules that are later functionalized at the C5 position.

A notable example is the synthesis of RNA containing 5-formylcytidine (B110004) (f⁵C). One strategy involves creating a precursor RNA with a diol-containing cytidine. The 5′-O-DMTr-2′-O-TBDMS-protected phosphoramidite precursor, where the C5 position is linked to a diol protected by acetyl groups, offers an orthogonal protection system. rsc.org After the synthesis of the oligonucleotide, the diol is deprotected and then oxidized with sodium periodate (B1199274) to yield the 5-formyl group. rsc.org This post-synthetic oxidation strategy avoids issues related to the reactivity of the aldehyde group during the oligonucleotide synthesis and deprotection steps. rsc.org

Another post-synthetic approach demonstrated for DNA, which could potentially be adapted for RNA, involves the reduction of a support-linked 5-formyl-2'-deoxycytidine to 5-hydroxymethyl-2'-deoxycytidine (hm⁵dC) using sodium borohydride. rsc.org This highlights the versatility of using precursor oligonucleotides for accessing various C5 modifications.

Table 1: Post-Synthetic Strategies for C5-Cytidine Modification

| Precursor Modification | Reagents for Post-Synthetic Reaction | Final C5-Modification | Reference |

| C5-(1,2-diacetoxyethyl)cytidine | 1. Base (for deacetylation) 2. Sodium Periodate (NaIO₄) | 5-formylcytidine (f⁵C) | rsc.org |

| C5-ethynyl-deoxyuridine | Azide-containing molecules (via Click Chemistry) | Various triazole-linked adducts | nih.gov |

| Support-linked 5-formyl-DNA | Sodium Borohydride (NaBH₄) | 5-hydroxymethylcytidine (B44077) (hm⁵C) | rsc.org |

The N4-acetyl (Ac) group on the cytidine base is a standard protecting group used in oligonucleotide synthesis to prevent unwanted side reactions at the exocyclic amine. However, its stability during post-synthetic manipulations and final deprotection is a critical consideration. Conventional RNA synthesis protocols often employ harsh deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide) designed to efficiently remove such protecting groups. nih.gov

This presents a challenge when the goal is to synthesize RNA containing the naturally occurring N4-acetylcytidine (ac⁴C) modification, which is itself an electrophilic acetyl group. nih.gov Standard deprotection would inadvertently remove the desired modification. nih.gov Therefore, the synthesis of RNAs containing stable ac⁴C requires the development of milder, non-nucleophilic deprotection methods. nih.gov

For post-synthetic modifications at the C5 position, the N4-acetyl group must remain intact during the specific C5 reaction and then be efficiently removed during the final deprotection step without affecting the newly introduced C5 functionality. Research into the one-step modification of commercially available nucleoside phosphoramidites, including 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine, has shown that the N-acetyl group can be further modified under specific phase-transfer conditions, leading to products like N4-methylcytidine (m⁴C). acs.orgnih.gov This reactivity underscores the need to carefully select reaction conditions during post-synthetic steps to ensure the integrity of the N4-acetyl group until its intended removal.

Chemoenzymatic Synthesis of Modified RNA

Chemoenzymatic synthesis combines chemical synthesis of modified precursors with enzymatic incorporation into RNA. This approach leverages the high efficiency and specificity of enzymes, particularly RNA polymerases, to construct long modified RNA molecules that are difficult to produce by purely chemical methods. nih.gov

The core of this strategy involves the chemical synthesis of a modified nucleoside 5'-triphosphate (NTP), which then serves as a substrate for an RNA polymerase in an in vitro transcription reaction. oup.com The nucleoside 5'-O-DMT-2'-O-TBDMS-N-Ac-cytidine can be chemically converted into its corresponding 5'-O-triphosphate derivative. While the DMT and TBDMS groups are typically removed before enzymatic polymerization, the N4-acetyl group may be retained on the cytidine triphosphate.

Researchers have successfully synthesized cytidine 5'-O-triphosphates with modifications at the C5 position, such as a reactive squaramate group, and used them as substrates for T7 RNA polymerase. dntb.gov.uaresearchgate.net This demonstrates that polymerases can accept C5-modified cytidine triphosphates to produce modified RNA probes. dntb.gov.uaresearchgate.net These chemoenzymatic methods provide a versatile route to RNA with specific modifications, as the labeled NTPs can be directly used for in vitro transcription. nih.gov

The efficiency of chemoenzymatic RNA synthesis hinges on the ability of RNA polymerases to accept the modified NTPs as substrates. The substrate specificity varies significantly between different polymerases and depends on the nature and position of the modification on the nucleobase.

Modifications at the C5 position of pyrimidines are generally well-tolerated by a variety of DNA and RNA polymerases. google.comnih.gov This is because the C5 position projects into the major groove of the nucleic acid duplex, minimizing interference with the polymerase's active site and with Watson-Crick base pairing. nih.gov For example, T7 RNA polymerase has been shown to incorporate C5-modified cytidine triphosphates, as well as other modified nucleotides like 5-methylcytidine (B43896) (m⁵C) and N⁶-methyladenosine (m⁶A), during in vitro transcription. oup.comresearchgate.net

In contrast, modifications at the N4 position of cytidine can be more disruptive. Studies with N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs) and various DNA polymerases have shown that while incorporation is possible, it can lead to mispairing, particularly the formation of a C•A pair instead of the canonical C•G pair. nih.gov The efficiency and fidelity of incorporation by RNA polymerases would similarly depend on the specific enzyme and the nature of the N4-acyl group.

Table 2: Polymerase Compatibility with Modified Cytidine Triphosphates

| Polymerase | Modification Type | Observation | Reference |

| T7 RNA Polymerase | C5-Squaramate-Cytidine | Efficient incorporation into RNA probes. | dntb.gov.uaresearchgate.net |

| T7 RNA Polymerase | 5-Methylcytidine (m⁵C) | Successful synthesis of fully modified RNA. | oup.com |

| KOD XL DNA Polymerase | N4-Acyl-deoxycytidine | Efficiently used as a substrate, but can form C•A mispairs. | nih.gov |

| phi29 DNA Polymerase | N4-Acyl-deoxycytidine | Utilizes the modified nucleotide but is prone to forming C•A pairs. | nih.gov |

Research Applications of Oligoribonucleotides Containing 5′ O Dmt 2′ O Tbdms N Ac Cytidine Derived Units

Engineering of Therapeutic Oligonucleotides

The precise chemical modifications enabled by building blocks like 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine are fundamental to the development of oligonucleotide-based therapeutics. These synthetic nucleic acids can be designed to interact with specific messenger RNA (mRNA) or other non-coding RNAs, thereby modulating gene expression. frontiersin.org

Antisense Oligonucleotides (ASOs) and siRNA Development

Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are two prominent classes of therapeutic oligonucleotides. frontiersin.org ASOs are single-stranded DNA or RNA molecules that bind to a target mRNA, leading to its degradation by enzymes like RNase H or sterically blocking translation. frontiersin.orgbeilstein-journals.org siRNAs are double-stranded RNA molecules that engage the RNA interference (RNAi) pathway to induce the cleavage of a specific mRNA target. frontiersin.orgresearchgate.net

The synthesis of both ASOs and siRNAs relies on phosphoramidite (B1245037) chemistry, for which 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine is a key reagent. nih.govresearchgate.net The incorporation of 2'-O-TBDMS protected ribonucleosides allows for the creation of RNA sequences with specific modifications. kulturkaufhaus.de For instance, the inclusion of 2'-O-methyl or 2'-O-methoxyethyl (2'-O-MOE) modifications in ASOs and siRNAs is a common strategy to enhance their therapeutic properties. beilstein-journals.orgnih.gov While fully 2'-O-methyl modified siRNAs may show reduced activity, strategic placement of such modifications can be beneficial. google.com

The development of effective ASO and siRNA drugs requires high-purity synthetic oligonucleotides, which is achievable through the use of high-quality phosphoramidite building blocks and optimized synthesis protocols. kulturkaufhaus.decreative-biolabs.com

Enhancement of Nuclease Resistance and Cellular Uptake

A significant hurdle for oligonucleotide therapeutics is their susceptibility to degradation by nucleases present in the body and their limited ability to cross cell membranes. nih.govoup.com Chemical modifications introduced during synthesis can address these challenges.

The 2'-hydroxyl group of the ribose sugar is a primary site for such modifications. The presence of a bulky group at the 2' position, such as the 2'-O-TBDMS group during synthesis which is then replaced by other modifications like 2'-O-methyl or 2'-O-MOE in the final product, can sterically hinder the approach of nucleases, thereby increasing the oligonucleotide's stability. beilstein-journals.orgoup.commdpi.com Studies have shown that 2'-O-alkyl modifications significantly enhance nuclease resistance compared to unmodified DNA. mdpi.com For example, 2'-O-MOE modifications have been shown to provide a tenfold increase in nuclease resistance compared to 2'-O-methyl modifications. beilstein-journals.org

Below is a table summarizing the effects of common 2'-O-modifications on nuclease resistance.

| Modification | Relative Nuclease Resistance | Reference |

| Unmodified RNA | Low | mdpi.com |

| 2'-O-Methyl (2'-OMe) | Moderate | beilstein-journals.orgmdpi.com |

| 2'-O-Methoxyethyl (2'-O-MOE) | High | beilstein-journals.orgnih.gov |

| Phosphorothioate (B77711) (PS) | High | nih.gov |

Modulation of Target Binding Affinity and Specificity

The therapeutic efficacy of an oligonucleotide is critically dependent on its ability to bind to its target RNA with high affinity and specificity. Chemical modifications play a crucial role in fine-tuning these binding properties.

Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl and 2'-O-MOE, tend to favor an A-form helical geometry, which is characteristic of RNA-RNA duplexes. beilstein-journals.orggoogle.com This pre-organization of the oligonucleotide structure can lead to an increased binding affinity for the target mRNA. beilstein-journals.org The thermal stability of the duplex formed between the modified oligonucleotide and its target is often used as a measure of binding affinity. For instance, each 2'-O-MOE modification can increase the melting temperature (Tm) of a duplex by approximately 2°C. beilstein-journals.org

Specificity is also paramount to avoid off-target effects. The precise sequence and chemical modification pattern of the oligonucleotide are optimized to ensure it binds only to the intended target RNA. google.com The use of building blocks like 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine allows for the site-specific introduction of modifications to achieve the desired balance of affinity and specificity. nih.gov

The following table provides a summary of how different 2'-modifications can affect the binding affinity of oligonucleotides to their RNA targets.

| Modification | Effect on Duplex Stability (ΔTm per modification) | Reference |

| 2'-O-Methyl (2'-OMe) | ~ +1.3 °C | researchgate.net |

| 2'-O-Methoxyethyl (2'-O-MOE) | ~ +2.0 °C | beilstein-journals.org |

| 2'-Fluoro (2'-F) | ~ +2.0 °C | google.com |

Structural and Functional Elucidation of RNA

Synthetic oligonucleotides are indispensable tools for investigating the complex three-dimensional structures and diverse functions of RNA molecules. The ability to incorporate specific modifications or labels at defined positions within an RNA sequence is essential for these studies.

Investigating RNA Folding and Dynamics

Understanding how RNA molecules fold into specific structures is key to understanding their function. Synthetic oligonucleotides containing modified nucleosides can be used as probes to study RNA folding pathways and dynamics.

For example, the incorporation of environmentally sensitive fluorescent probes or spin labels into an RNA sequence allows researchers to monitor changes in the local environment during the folding process. nih.gov The synthesis of such labeled RNAs is often achieved by incorporating a nucleoside with a reactive linker, which is then conjugated to the desired probe after the oligonucleotide has been synthesized. nih.gov The 2'-O-TBDMS chemistry is compatible with such post-synthetic modification strategies. nih.gov

Furthermore, modifications like 2'-O-methylation can be used to probe the importance of certain structural features. By selectively methylating specific 2'-hydroxyl groups, researchers can assess their role in stabilizing RNA structures or mediating interactions with other molecules. nih.gov Such studies have shown that 2'-O-methylation can stabilize alternative RNA conformations and influence the dynamic equilibrium between different folded states. nih.gov

Studies on Ribozymes and Aptamers

Ribozymes are RNA molecules with catalytic activity, and aptamers are oligonucleotides that can bind to specific target molecules with high affinity and specificity. nih.govsigmaaldrich.com Both are areas of intense research for therapeutic and diagnostic applications.

The synthesis of ribozymes and aptamers with modified nucleotides is crucial for enhancing their stability and, in some cases, their activity. kulturkaufhaus.denih.gov For instance, modifications that increase nuclease resistance are essential for the in vivo application of these molecules. mdpi.com The 2'-O-TBDMS chemistry is widely used for the synthesis of both natural and modified ribozymes and aptamers. nih.govsigmaaldrich.com

By systematically replacing specific nucleotides with their modified counterparts, researchers can map the functional importance of different parts of the ribozyme or aptamer. This information is invaluable for understanding their mechanism of action and for designing improved versions. For example, studies on the hammerhead ribozyme have utilized synthetic oligonucleotides with various modifications to elucidate the roles of specific functional groups in catalysis.

Site-Specific Probing of RNA Interactions

The ability to insert a modified nucleotide like N4-acetylcytidine at a single, specific location within an RNA sequence is a powerful tool for probing RNA-protein and RNA-RNA interactions. nih.gov By comparing the behavior of the modified RNA to its unmodified counterpart, researchers can deduce the functional role of that specific modification.

Chemical probing techniques are often used to analyze how the presence of a modification affects RNA structure and its interactions. These methods use small chemical molecules that react with RNA in a structure-dependent manner, typically modifying nucleotides that are in single-stranded or flexible regions. biorxiv.orgbiorxiv.org The sites of modification can then be identified using high-throughput sequencing.

Table 1: Common Chemical Probes for RNA Structure Analysis

| Probe | Target Nucleotides | Information Gained |

|---|---|---|

| Dimethyl sulfate (B86663) (DMS) | N1 of Adenine, N3 of Cytidine (B196190) biorxiv.orgbiorxiv.org | Identifies single-stranded or non-Watson-Crick paired bases. |

| SHAPE Reagents (e.g., 1M7, NAI) | 2'-hydroxyl of ribose in flexible regions nih.gov | Measures local nucleotide flexibility, independent of base identity. |

| Carbodiimides (e.g., CMCT) | N1 of Guanine, N3 of Uracil | Probes the Watson-Crick face of G and U residues. |

By performing chemical probing on an RNA containing a site-specific ac4C modification, scientists can observe whether the modification alters the local RNA structure, making it more or less accessible to binding partners. Furthermore, "footprinting" experiments, where the RNA-protein complex is treated with a chemical probe, can reveal the precise binding site of a protein by showing which nucleotides are protected from modification upon protein binding. biorxiv.orgresearchgate.net This approach provides high-resolution insights into the molecular basis of RNA-protein recognition. nih.govmdpi.com

Epitranscriptomic Research and RNA Modifications

Epitranscriptomics is the study of the diverse chemical modifications that occur on RNA, which add a significant layer of regulatory control to gene expression. nih.govtandfonline.com These modifications can influence RNA structure, stability, localization, and how it is translated into protein. tandfonline.comneb.com Over 170 distinct RNA modifications have been discovered, with N4-acetylcytidine (ac4C) being a key example. mdpi.com The synthesis of oligonucleotides containing these modifications, enabled by building blocks like 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine, is essential for investigating their biological roles. acs.org

Investigation of N4-Acetylcytidine (ac4C) Physiological Roles

N4-acetylcytidine is a conserved RNA modification found in all domains of life. researchgate.net The development of synthetic methods to incorporate ac4C into RNA has been instrumental in uncovering its physiological functions. Research has shown that ac4C plays a crucial role in several aspects of RNA metabolism. tandfonline.comnih.gov The enzyme responsible for installing this modification in humans is N-acetyltransferase 10 (NAT10). nih.govnih.gov

Studies using synthetic ac4C-modified RNAs and cellular models where NAT10 is depleted have revealed that ac4C has several key functions:

Enhances mRNA Stability: The acetyl group on the cytidine base can protect messenger RNA (mRNA) from being broken down by cellular enzymes called nucleases, thereby increasing the mRNA's half-life. tandfonline.comnih.govacs.org This leads to increased levels of the protein encoded by that mRNA. nih.gov

Promotes Translation Efficiency: The presence of ac4C, particularly in the coding sequence of an mRNA, has been shown to increase the efficiency with which the ribosome translates the genetic code into protein. nih.govacs.orgciteab.com It helps ensure the correct codons are read, improving the fidelity of protein synthesis. tandfonline.comresearchgate.net

Maintains Ribosome Function: In ribosomal RNA (rRNA), ac4C is important for the correct assembly and function of ribosomes, the molecular machines that carry out protein synthesis. tandfonline.com

Regulates Cellular Processes: Through its effects on mRNA stability and translation, ac4C is involved in regulating cell proliferation, the DNA damage response, and cell cycle progression. tandfonline.comnih.gov Dysregulation of ac4C levels has been linked to various diseases, including cancer. tandfonline.comhep.com.cn

Table 2: Summary of N4-acetylcytidine (ac4C) Physiological Functions

| Function | RNA Type Affected | Consequence |

|---|---|---|

| Increased Stability | mRNA, lncRNA | Protects from nuclease degradation, increases RNA half-life. tandfonline.comnih.gov |

| Enhanced Translation | mRNA | Improves decoding efficiency and fidelity. researchgate.netnih.govacs.orgciteab.com |

| Ribosome Biogenesis | rRNA | Contributes to proper assembly and function of ribosomes. tandfonline.com |

| Gene Regulation | mRNA | Influences cell proliferation, DNA damage response, and cell fate. tandfonline.comnih.gov |

Synthesis of Other C5-Modified Cytidines (e.g., hm5C, f5C, ca5C) for Biological Studies

Beyond ac4C, which is an N4-position modification, a critical class of epitranscriptomic marks involves modifications at the C5 position of cytidine. These include 5-hydroxymethylcytidine (B44077) (hm5C), 5-formylcytidine (B110004) (f5C), and 5-carboxycytidine (ca5C), which are oxidative derivatives of the well-known epigenetic mark 5-methylcytidine (B43896) (m5C). rsc.orgnih.gov Understanding the function of these modifications also relies heavily on the ability to synthesize RNA oligonucleotides containing them at specific sites.

The chemical strategies for creating the necessary building blocks for these C5-modified cytidines are analogous to the approach used for 5′-O-DMT-2′-O-TBDMS-N-Ac-cytidine. These syntheses involve complex multi-step chemical reactions to produce the modified nucleoside, followed by the addition of protecting groups (like 5'-DMT and 2'-TBDMS) and finally the phosphitylation step to create the phosphoramidite building block for automated RNA synthesis. rsc.orgnih.govnih.gov

5-hydroxymethylcytidine (hm5C): The synthesis of the hm5C phosphoramidite has been developed to allow its incorporation into RNA. nih.govnih.gov This has enabled studies into its role in processes like mRNA translation.

5-formylcytidine (f5C): This modification is found at the wobble position of certain transfer RNAs (tRNAs) and is crucial for decoding specific codons during translation. researchgate.net Synthetic f5C phosphoramidites have been created to produce f5C-containing RNAs to study its impact on ribosome function and protein synthesis. nih.govcam.ac.uknih.gov

5-carboxycytidine (ca5C): As a further oxidation product, ca5C is another important player in the m5C metabolic pathway. The development of a ca5C phosphoramidite has paved the way for detailed biophysical and biological studies to uncover its functions. rsc.orgnih.govresearchgate.net

The availability of these various protected phosphoramidites allows researchers to construct a wide array of specifically modified RNA molecules, which are indispensable tools for dissecting the complex regulatory language of the epitranscriptome. nih.govnih.govcam.ac.uk

Future Perspectives and Emerging Trends in Modified Rna Synthesis

Development of Novel Protecting Group Chemistries

The choice of protecting groups is critical to the success of RNA synthesis, dictating the efficiency of coupling reactions and the conditions required for final deprotection. umich.edu While the 5-O-DMT-2-O-TBDMS-N-Ac-cytidine represents a gold standard, its components have limitations that drive the search for novel chemistries. The TBDMS group, for instance, is bulky and can lower coupling efficiency, and its removal requires fluoride (B91410) ions, which can be harsh on sensitive modifications within the RNA sequence. atdbio.comacs.org Similarly, the N-acetyl group on cytidine (B196190) requires relatively prolonged treatment with basic conditions like ammonia (B1221849) for removal. nih.gov

Future advancements are focused on several key areas:

Improved 2'-Hydroxyl Protection: A significant area of innovation involves finding alternatives to the TBDMS group. The goal is to identify groups that are stable during synthesis but can be removed under milder, more orthogonal conditions. umich.eduacs.org Orthogonal protection strategies allow for the selective removal of one type of protecting group without affecting others, which is crucial for complex molecular assembly. wikipedia.org Groups like the 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-bis(2-acetoxyethoxy)methyl (ACE) have emerged as viable alternatives. atdbio.comhorizondiscovery.com The TOM group, for example, offers reduced steric hindrance, leading to higher coupling yields and faster reaction times compared to TBDMS. glenresearch.commdpi.comumich.edu The ACE strategy allows for deprotection under mild acidic conditions, avoiding the use of fluoride. atdbio.comhorizondiscovery.com

Enhanced Orthogonality: The ultimate goal is to create a perfectly orthogonal set of protecting groups that can be removed in any desired order under highly specific and mild conditions. This would enable the synthesis of exceptionally complex RNA molecules with multiple, site-specific modifications. Novel groups, such as the 2′-O-imino-2-propanoate, are being designed to eliminate the need for fluoride and prevent the release of potentially harmful byproducts during deprotection. acs.org

| Protecting Group | Abbreviation | Key Advantages | Deprotection Conditions | Primary Limitations |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | Well-established, widely used. | Fluoride-based reagents (e.g., TBAF, TEA·3HF). yale.edu | Bulky, can lower coupling efficiency; fluoride can damage sensitive RNA. atdbio.comoup.com |

| Triisopropylsilyloxymethyl | TOM | Reduced steric hindrance, higher coupling efficiency, prevents 2'-3' migration. atdbio.comglenresearch.com | Fluoride-based reagents (TBAF). atdbio.com | Still requires fluoride for removal. |

| bis(2-Acetoxyethoxy)methyl | ACE | Removed under mild acidic conditions, avoiding fluoride. horizondiscovery.com | Mild acid (pH ~3.8). atdbio.com | Requires an orthogonal 5'-hydroxyl protecting group (e.g., silyl (B83357) ether instead of DMT). atdbio.com |

High-Throughput Synthesis and Automation Advancements

The increasing demand for synthetic RNA for therapeutics and diagnostics has necessitated a move towards high-throughput synthesis and advanced automation. The reliability of building blocks like 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is fundamental to the success of these automated processes, as even trace impurities or instability can lead to failed syntheses, especially for long oligonucleotides. usp.org

Emerging trends in this area include:

Advanced Synthesis Platforms: Modern automated synthesizers have evolved from single-column instruments to high-throughput platforms capable of synthesizing thousands of unique oligonucleotide sequences in parallel on a single chip, often using microarray or inkjet printing technologies. These platforms demand phosphoramidites of the highest quality and purity to ensure consistent, high coupling efficiencies across all simultaneous reactions. usp.org

Improved Reagent Stability and Quality Control: The thermal stability of phosphoramidite (B1245037) monomers is a critical factor for process safety and product quality in large-scale manufacturing. entegris.com Unstable reagents can lead to the formation of impurities or even hazardous byproducts. entegris.com Consequently, there is a growing emphasis on stringent quality control of starting materials and the development of more robust chemical formulations to ensure consistency and reliability in automated workflows.

Expansion of Enzymatic Synthesis for Complex RNA Constructs

While chemical synthesis using phosphoramidites is powerful, it becomes challenging and costly for producing very long RNA strands (typically over 100 nucleotides). annualreviews.orgnih.gov Enzymatic synthesis offers a compelling alternative, but it has traditionally been limited by its reliance on a DNA template and difficulties in incorporating site-specific modifications. The future lies in the integration of chemical and enzymatic methods to harness the strengths of both.

Chemo-Enzymatic Ligation: This hybrid approach is emerging as a transformative technology for the production of long, complex, and modified RNA. carmodyqs.com The process involves the chemical synthesis of shorter, modified RNA fragments (blockmers) using building blocks like 5-O-DMT-2-O-TBDMS-N-Ac-cytidine . These fragments are then joined together (ligated) using enzymes, such as T4 RNA ligase or T4 DNA ligase, to assemble the final, full-length construct. annualreviews.orgresearchgate.net This strategy overcomes the length limitations of solid-phase synthesis while allowing for the precise placement of multiple modifications. researchgate.netnih.gov

Enzyme Engineering for Broader Substrate Scope: A key trend is the engineering of ligases and polymerases to make them more efficient and accepting of modified nucleotides. For example, ancestral T4 RNA ligases have been engineered to exhibit broader substrate selectivity, enabling the efficient conjugation of fragments containing non-natural, xenobiotic nucleic acids (XNAs). nih.gov

This chemo-enzymatic approach is particularly promising for manufacturing single guide RNAs (sgRNAs) for CRISPR applications and long-chain mRNAs for vaccines and protein replacement therapies. nih.govcarmodyqs.com

Integration of Green Chemistry Principles in Oligonucleotide Manufacturing

The traditional phosphoramidite synthesis cycle, while effective, carries a significant environmental footprint. The process uses large volumes of hazardous solvents like acetonitrile (B52724) and chlorinated solvents, employs toxic reagents, and generates substantial chemical waste. nih.govacs.org As oligonucleotide manufacturing scales up to meet therapeutic demand, there is a strong push to integrate green chemistry principles to create more sustainable processes. researchgate.netusp.org

Key areas of focus for greening oligonucleotide synthesis include:

Atom Economy and Waste Reduction: The phosphoramidite method has poor atom economy, particularly due to the high molecular weight of protecting groups like DMT, which are discarded after each cycle. nih.goviupac.org Developing smaller, more efficient protecting groups can help improve atom economy. Additionally, methods are being explored to capture and reuse valuable materials, such as excess phosphoramidite monomers and the DMT cation, from waste streams. rsc.org

Shift to Greener Synthetic Platforms: Both liquid-phase and enzymatic synthesis approaches are considered inherently greener than traditional solid-phase synthesis. researchgate.netrsc.org Liquid-phase oligonucleotide synthesis (LPOS) reduces the need for excessive washing steps, significantly lowering solvent consumption. bachem.comrsc.org Enzymatic and chemo-enzymatic methods operate in aqueous solutions, largely eliminating the need for organic solvents and toxic reagents, thereby reducing the environmental impact of RNA production. researchgate.nethuarenscience.com

| Principle | Traditional Method Concern | Emerging Green Solution |

|---|---|---|

| Waste Prevention | High Process Mass Intensity (PMI) from reagents and solvents. nih.govbachem.com | Liquid-phase synthesis to reduce wash volumes; enzymatic synthesis in aqueous media. researchgate.netrsc.org |

| Safer Solvents & Auxiliaries | Use of hazardous solvents like dichloromethane (B109758) and acetonitrile. nih.govrsc.org | Replacing dichloromethane with toluene; exploring greener solvent alternatives and solvent recycling. iupac.orgbachem.com |

| Design for Energy Efficiency | Energy-intensive purification and isolation steps. nih.gov | Developing purification methods that require less energy; synthesis at ambient temperatures. |

| Use of Renewable Feedstocks | Reliance on petroleum-based starting materials. | Exploring bio-based starting materials and solvents. huarenscience.com |

| Catalysis | Use of toxic or hazardous activators and reagents. | Developing biocatalytic and enzymatic approaches; using catalysts from earth-abundant metals. huarenscience.com |

Q & A

Q. What are the critical considerations for synthesizing 5-O-DMT-2-O-TBDMS-N-Ac-cytidine, and how do protective groups influence its stability?

The synthesis requires meticulous control of reaction conditions, particularly for the 5'-O-DMT (dimethoxytrityl) and 2'-O-TBDMS (tert-butyldimethylsilyl) protective groups. The DMT group protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, while TBDMS provides steric hindrance to protect the 2'-hydroxyl in RNA synthesis. Key factors include:

- Reagent purity : Impurities in phosphoramidites (e.g., moisture) can reduce coupling efficiency .

- Deprotection protocols : TBDMS removal requires fluoride-based reagents (e.g., TBAF), while DMT is cleaved under acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) .

- Stability : The compound is hygroscopic and degrades at room temperature; storage at 2–8°C in anhydrous environments is critical .

Q. How can researchers validate the structural integrity of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine post-synthesis?

Methodological validation involves:

- Mass spectrometry (MS) : Confirm molecular weight (701.88 g/mol) using high-resolution MS to detect deviations ≥0.02 Da .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR should resolve peaks for the acetyl group (~2.1 ppm for CH3), TBDMS (0.1–0.3 ppm for Si-CH3), and DMT aromatic protons (6.8–7.4 ppm) .

- HPLC purity analysis : Use reverse-phase chromatography with UV detection at 260 nm; purity ≥95% is typical for phosphoramidites .

Advanced Research Questions

Q. What experimental design principles apply when studying the coupling efficiency of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine in RNA oligo synthesis?

A factorial design approach is recommended to optimize variables:

- Independent variables : Coupling time (30–300 s), activator concentration (e.g., 0.2–0.5 M ethylthiotetrazole), and temperature (20–50°C) .

- Response metrics : Coupling efficiency (measured via trityl assay) and stepwise yield (calculated via HPLC).

- Theoretical framework : Link results to steric effects (TBDMS) and acid lability (DMT) to explain deviations from ideal yields . Contradictions in data (e.g., lower yields at elevated temperatures) may indicate partial deprotection or side reactions .

Q. How does the N4-acetyl group in 5-O-DMT-2-O-TBDMS-N-Ac-cytidine influence base-pairing specificity, and how can this be experimentally resolved?

The acetyl group alters hydrogen-bonding dynamics. To assess its impact:

- Thermodynamic studies : Use UV melting curves to measure duplex stability (ΔG°) with complementary RNA strands. Compare with non-acetylated analogs .

- Crystallography or MD simulations : Resolve atomic-level interactions; the acetyl group may induce wobble pairing or reduce Watson-Crick fidelity .

- Contradiction analysis : If experimental ΔG° conflicts with computational predictions, re-evaluate solvent conditions (e.g., Mg2+ concentration) or probe for tautomeric shifts .

Q. What methodological strategies address stability challenges of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine under long-term storage?

Advanced stability studies should include:

- Accelerated degradation tests : Expose the compound to 25°C/60% RH for 4–8 weeks and monitor via HPLC for degradation products (e.g., deacetylated species) .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf life; activation energy (Ea) for hydrolysis of the acetyl group can be derived from rate constants at multiple temperatures .

- Protective additives : Test antioxidants (e.g., BHT) or desiccants (molecular sieves) to extend stability beyond standard 2–8°C storage .

Theoretical and Methodological Integration

Q. How can a theoretical framework guide the design of RNA modification studies using 5-O-DMT-2-O-TBDMS-N-Ac-cytidine?

Align experiments with nucleoside reactivity and RNA folding theories:

- Conceptual basis : Use steric hindrance models (TBDMS) and acid-base theory (DMT cleavage) to predict synthetic bottlenecks .

- Hypothesis testing : If a study aims to reduce steric clashes, design analogs with smaller 2'-protecting groups (e.g., ACE vs. TBDMS) and compare coupling efficiencies .

- Data interpretation : Contrast experimental results with computational chemistry predictions (e.g., DFT calculations for silyl group stability) to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in reported bioactivity data for RNA containing N4-acetylcytidine derivatives?

Contradictions often arise from variable experimental contexts. Address them via:

- Meta-analysis : Systematically compare studies for differences in RNA sequence context, modification density, or assay conditions (e.g., in vitro vs. cellular) .

- Dose-response profiling : Quantify bioactivity (e.g., translation efficiency) across a concentration gradient to identify non-linear effects .

- Error source mapping : Distinguish chemical instability (e.g., acetyl hydrolysis) from biological variability using stability-controlled replicates .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.